molecular formula C21H22N4O3 B12053770 2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B12053770
M. Wt: 378.4 g/mol
InChI Key: ZDYWILRORYIJHY-OEAKJJBVSA-N
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Description

2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide is a complex organic compound with a unique structure that combines quinoline, pyridine, and carbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 2-hydroxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide with pyridine-3-carbaldehyde under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide
  • 4-hydroxy-2-oxo-1-pentyl-N-(4-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide

Uniqueness

Compared to similar compounds, 2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide has a unique combination of functional groups that confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a multi-target therapeutic agent make it particularly noteworthy .

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-1-pentyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-2-3-6-12-25-17-10-5-4-9-16(17)19(26)18(21(25)28)20(27)24-23-14-15-8-7-11-22-13-15/h4-5,7-11,13-14,26H,2-3,6,12H2,1H3,(H,24,27)/b23-14+

InChI Key

ZDYWILRORYIJHY-OEAKJJBVSA-N

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CN=CC=C3)O

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CN=CC=C3)O

Origin of Product

United States

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